molecular formula C24H24N2O3 B12020750 4-Ethoxy-N'-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide CAS No. 767305-46-4

4-Ethoxy-N'-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide

Cat. No.: B12020750
CAS No.: 767305-46-4
M. Wt: 388.5 g/mol
InChI Key: XHAKSMRIOYBOIL-PCLIKHOPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide typically involves the condensation of 4-ethoxybenzohydrazide with 4-((4-methylbenzyl)oxy)benzaldehyde . The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes and the use of automated reactors to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: The major products are typically carboxylic acids or ketones.

    Reduction: The major products are usually alcohols or amines.

    Substitution: The major products depend on the nucleophile used but can include ethers or substituted benzenes.

Comparison with Similar Compounds

Similar Compounds

    4-[(4-Methylbenzyl)oxy]benzohydrazide: Similar structure but lacks the ethoxy group.

    N’-(4-((4-Methylbenzyl)oxy)benzylidene)benzohydrazide: Similar structure but lacks the ethoxy group.

    4-[(4-Methylbenzyl)oxy]-N’-(thiophen-2-yl)methylidene]benzohydrazide: Contains a thiophene ring instead of the ethoxy group.

Uniqueness

4-Ethoxy-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide is unique due to its ethoxy group, which can influence its solubility, reactivity, and overall chemical properties. This makes it a valuable compound for specific applications where these properties are desired .

Properties

CAS No.

767305-46-4

Molecular Formula

C24H24N2O3

Molecular Weight

388.5 g/mol

IUPAC Name

4-ethoxy-N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]benzamide

InChI

InChI=1S/C24H24N2O3/c1-3-28-22-14-10-21(11-15-22)24(27)26-25-16-19-8-12-23(13-9-19)29-17-20-6-4-18(2)5-7-20/h4-16H,3,17H2,1-2H3,(H,26,27)/b25-16+

InChI Key

XHAKSMRIOYBOIL-PCLIKHOPSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)C

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)C

Origin of Product

United States

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